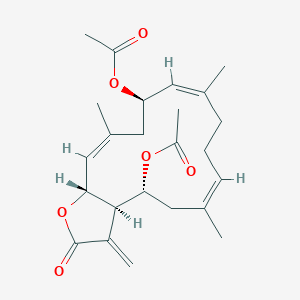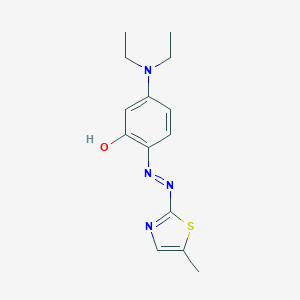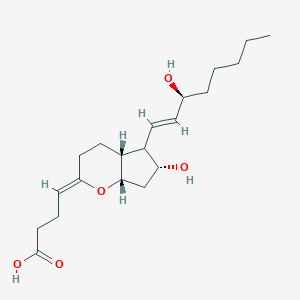
7a-Homo-2-norprostacyclin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7a-Homo-2-norprostacyclin is a prostacyclin analog that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a synthetic derivative of prostacyclin, which is an endogenous molecule that plays a crucial role in regulating various physiological processes, including blood pressure, platelet aggregation, and inflammation. In
Mécanisme D'action
The mechanism of action of 7a-Homo-2-norprostacyclin involves binding to and activating the prostacyclin receptor, which is a G protein-coupled receptor that is expressed on various cell types, including platelets, endothelial cells, and smooth muscle cells. Activation of this receptor leads to the production of cyclic AMP, which in turn leads to the inhibition of platelet aggregation, vasodilation, and inhibition of inflammatory cytokine production.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including inhibition of platelet aggregation, vasodilation, and inhibition of inflammatory cytokine production. These effects are mediated by the activation of the prostacyclin receptor and the subsequent production of cyclic AMP. In addition, this compound has been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7a-Homo-2-norprostacyclin for lab experiments is its high purity and stability, which make it suitable for use in various assays and experiments. Additionally, the compound has well-defined pharmacological properties, which allow for accurate and reproducible results. However, one of the limitations of using this compound in lab experiments is its cost, which can be prohibitive for some research groups.
Orientations Futures
There are several future directions for the use of 7a-Homo-2-norprostacyclin in scientific research. One potential area of research is the development of new therapeutic applications for the compound, such as in the treatment of inflammatory diseases and hypertension. Additionally, further studies could be conducted to explore the compound's antioxidant properties and potential use in the treatment of oxidative stress-related diseases. Finally, the development of new synthesis methods for this compound could lead to more cost-effective production of the compound, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 7a-Homo-2-norprostacyclin involves several steps, starting with the conversion of a commercially available starting material to a key intermediate. This intermediate is then subjected to a series of reactions, including oxidation, reduction, and cyclization, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound, making it suitable for scientific research applications.
Applications De Recherche Scientifique
7a-Homo-2-norprostacyclin has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory and antiplatelet effects, making it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and atherosclerosis. Additionally, this compound has been shown to have vasodilatory effects, which could make it a useful tool for the treatment of hypertension.
Propriétés
Numéro CAS |
100307-96-8 |
|---|---|
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
(4Z)-4-[(4aR,6R,7aS)-6-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyran-2-ylidene]butanoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-4-6-14(21)9-11-16-17-12-10-15(7-5-8-20(23)24)25-19(17)13-18(16)22/h7,9,11,14,16-19,21-22H,2-6,8,10,12-13H2,1H3,(H,23,24)/b11-9+,15-7-/t14-,16?,17+,18+,19-/m0/s1 |
Clé InChI |
PUQDBCHQWPJZPM-TZLQXYFNSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/C1[C@H]2CC/C(=C/CCC(=O)O)/O[C@H]2C[C@H]1O)O |
SMILES |
CCCCCC(C=CC1C2CCC(=CCCC(=O)O)OC2CC1O)O |
SMILES canonique |
CCCCCC(C=CC1C2CCC(=CCCC(=O)O)OC2CC1O)O |
Synonymes |
7-HN-PGI2 7a-homo-2-nor-PGI2 7a-homo-2-norprostacyclin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





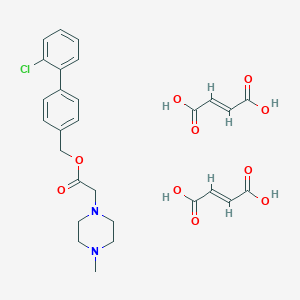
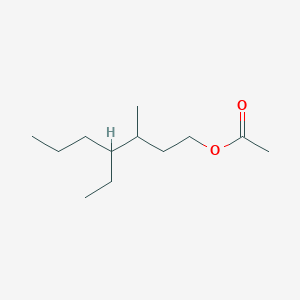
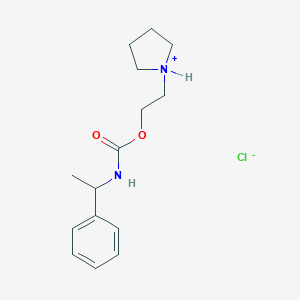


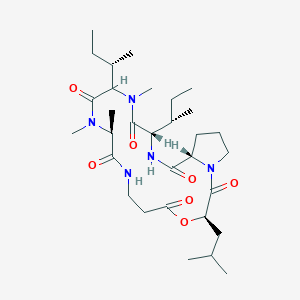
![[(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B217362.png)

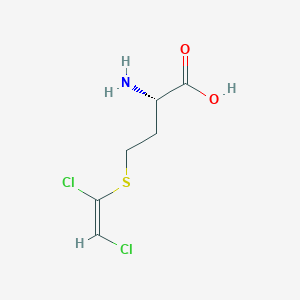
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)
